molecular formula C21H20BrNO4 B3868867 [2-(4-Bromophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

[2-(4-Bromophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B3868867
M. Wt: 430.3 g/mol
InChI Key: RFZXCYHITRFYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Bromophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a bromophenyl group, a dimethylphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of the bromophenyl and dimethylphenyl intermediates. These intermediates are then coupled with a pyrrolidine derivative under specific reaction conditions. Common reagents used in these reactions include brominating agents, coupling catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield brominated quinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Bromophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its bromophenyl group can be radiolabeled, making it useful in imaging studies and tracking biological processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form covalent bonds with active site residues, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Chlorophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    [2-(4-Fluorophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in [2-(4-Bromophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate imparts unique reactivity and binding properties compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and biological activity, making it distinct in its applications.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4/c1-13-3-8-18(14(2)9-13)23-11-16(10-20(23)25)21(26)27-12-19(24)15-4-6-17(22)7-5-15/h3-9,16H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZXCYHITRFYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Bromophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
[2-(4-Bromophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
[2-(4-Bromophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 4
[2-(4-Bromophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 5
[2-(4-Bromophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 6
[2-(4-Bromophenyl)-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.